molecular formula C19H25NO2 B098114 Berlafenone CAS No. 18965-97-4

Berlafenone

Cat. No. B098114
CAS RN: 18965-97-4
M. Wt: 299.4 g/mol
InChI Key: DBHPVKNFKBKJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berlafenone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of 1,4-naphthoquinones and has a unique chemical structure that gives it several beneficial properties.

Scientific Research Applications

Berlafenone has shown promising results in various fields of scientific research. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, berlafenone has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, berlafenone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that berlafenone may have potential as an anti-inflammatory agent. In microbial research, berlafenone has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of berlafenone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, berlafenone has been shown to inhibit the activity of several enzymes, including topoisomerase II and NADH oxidase. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells.
In inflammation research, berlafenone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In microbial research, berlafenone has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects
Berlafenone has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth.
In inflammation research, berlafenone has been found to reduce the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In microbial research, berlafenone has been found to disrupt the bacterial cell membrane, which can lead to cell death.

Advantages and Limitations for Lab Experiments

Berlafenone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, it has shown promising results in various fields of research, which makes it a versatile compound for scientific studies.
However, there are also limitations to using berlafenone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, the compound has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well known.

Future Directions

There are several future directions for research on berlafenone. One direction is to further investigate its potential anti-cancer properties and its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory agent and its effects on the immune system. In microbial research, berlafenone could be further studied for its potential as an antimicrobial agent.
Conclusion
Berlafenone is a synthetic compound that has shown promising results in various fields of scientific research. Its unique chemical structure gives it several beneficial properties, including potential anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to using berlafenone in lab experiments, its versatility and potential make it a promising compound for future research.

Synthesis Methods

The synthesis method of berlafenone involves the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyl vinyl ether in the presence of a base catalyst. This reaction leads to the formation of berlafenone in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

18965-97-4

Product Name

Berlafenone

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3

InChI Key

DBHPVKNFKBKJCE-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O

Related CAS

18965-98-5 (hydrochloride)

synonyms

1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride
berlafenone
bipranol
GK 23-G
GK-23-G

Origin of Product

United States

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